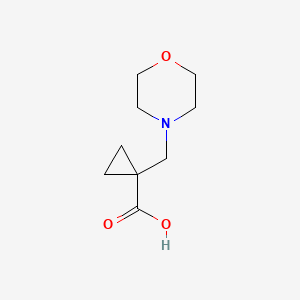

1-(Morpholinomethyl)cyclopropanecarboxylic acid

Descripción general

Descripción

1-(Morpholinomethyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C9H15NO3 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a morpholinomethyl substituent

Métodos De Preparación

The synthesis of 1-(Morpholinomethyl)cyclopropanecarboxylic acid typically involves the reaction of cyclopropanecarboxylic acid with morpholine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Análisis De Reacciones Químicas

1-(Morpholinomethyl)cyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles under appropriate conditions.

Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed under acidic or basic conditions to yield the parent carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Morpholinomethyl)cyclopropanecarboxylic acid is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural complexity allows for the creation of peptidomimetics—molecules that mimic the biological activity of peptides.

- Methods of Application : The compound is often involved in the alkylation of glycine equivalents, enabling the introduction of cyclopropane structures into amino acids.

- Results : This application has led to the development of new antiviral agents with significant biological activity.

Biochemical Studies

In biochemistry, this compound is used to study enzyme-substrate interactions, particularly with cyclopropane rings that are prevalent in many bioactive compounds.

- Methods of Application : It is employed in enzymatic assays to determine kinetic parameters such as binding affinity and turnover number.

- Results : Insights gained from these studies can inform the design of enzyme inhibitors.

Nanotechnology

The compound has potential applications in nanotechnology, especially for drug delivery systems.

- Methods of Application : Nanoparticles are functionalized with this compound to enhance their interaction with biological membranes.

- Results : These functionalized nanoparticles exhibit improved stability and targeted delivery capabilities, making them promising candidates for advanced therapeutic applications.

Polymer Chemistry

In polymer chemistry, this compound modifies polymers to impart unique physical properties.

- Methods of Application : Grafting this compound onto polymer backbones through various polymerization techniques enhances mechanical strength and thermal stability.

- Results : Modified polymers are suitable for high-stress environments and electronic devices.

Agrochemistry

The compound plays a role in developing novel agrochemicals, such as pesticides and herbicides.

- Methods of Application : Synthetic pathways incorporate this compound into agrochemical structures to improve safety profiles and reduce environmental impact.

- Results : The resulting agrochemicals exhibit enhanced efficacy with lower toxicity.

Antimicrobial Evaluation

A study focused on trifluoromethyl-substituted compounds revealed significant antimicrobial activity against various bacterial strains. The structural motifs similar to this compound were found to be effective against pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Activity

Research on morpholine derivatives demonstrated their potential anti-inflammatory effects by inhibiting NF-κB activation. This suggests that compounds like this compound could serve as therapeutic agents for inflammatory diseases .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-(Morpholinomethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-(Morpholinomethyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

Cyclopropanecarboxylic acid: Lacks the morpholinomethyl substituent, resulting in different chemical properties and reactivity.

Morpholine derivatives: Compounds containing the morpholine ring but with different substituents, leading to variations in biological activity and applications.

Cyclopropane derivatives:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Actividad Biológica

Overview

1-(Morpholinomethyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula CHNO. It features a cyclopropane ring, a carboxylic acid group, and a morpholinomethyl substituent. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing various biological pathways. Notably, it has been studied for its potential as an inhibitor of protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling and regulation.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Antidepressant Activity : Similar compounds have been evaluated for their antidepressant properties. For example, derivatives based on cyclopropanecarboxylic acids have shown efficacy in animal models, surpassing traditional antidepressants like imipramine and desipramine in some studies .

- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as a selective inhibitor of PTPs, which are implicated in various diseases including diabetes and autoimmune disorders .

- Antimicrobial Properties : Some derivatives of cyclopropanecarboxylic acids have demonstrated antimicrobial activity, suggesting potential applications in treating infections .

Case Study 1: Antidepressant Efficacy

A series of studies focused on derivatives of cyclopropanecarboxylic acids found that certain modifications led to enhanced antidepressant effects. In animal tests, compounds were evaluated for their pharmacological profiles, revealing several candidates with superior activity compared to established treatments .

Case Study 2: Enzyme Inhibition

In vitro studies have shown that this compound can inhibit O-acetylserine sulfhydrylase (OASS), an enzyme critical in cysteine biosynthesis. This inhibition was confirmed through structural analysis and biochemical assays, indicating potential therapeutic applications as an adjuvant in antibiotic treatments .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

1-(morpholin-4-ylmethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(12)9(1-2-9)7-10-3-5-13-6-4-10/h1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSNCMSRRHZGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CN2CCOCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.